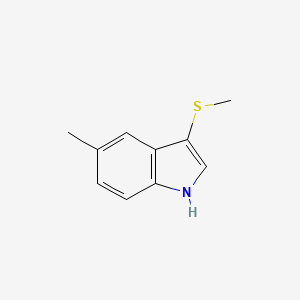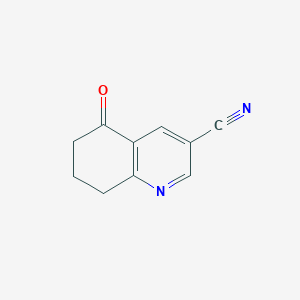
5-Oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic compound that features a quinoline core structure with a carbonitrile group at the 3-position and a keto group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-formyl-1,3-cyclohexanedione with suitable amines under acidic or basic conditions . The reaction conditions often involve refluxing in ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
化学反応の分析
Types of Reactions
5-Oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
5-Oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several applications in scientific research:
作用機序
The mechanism of action of 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The carbonitrile group can form hydrogen bonds with active sites, while the quinoline core can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .
類似化合物との比較
Similar Compounds
5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile: Similar structure but with the carbonitrile group at the 2-position.
5-Oxo-hexahydroquinoline: Lacks the carbonitrile group but has a similar quinoline core.
Uniqueness
5-Oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to the specific positioning of the carbonitrile group, which can influence its reactivity and interaction with biological targets. This positioning can lead to distinct biological activities and applications compared to its analogs .
特性
分子式 |
C10H8N2O |
|---|---|
分子量 |
172.18 g/mol |
IUPAC名 |
5-oxo-7,8-dihydro-6H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C10H8N2O/c11-5-7-4-8-9(12-6-7)2-1-3-10(8)13/h4,6H,1-3H2 |
InChIキー |
PBBXKVVQXIIKPO-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=C(C=N2)C#N)C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


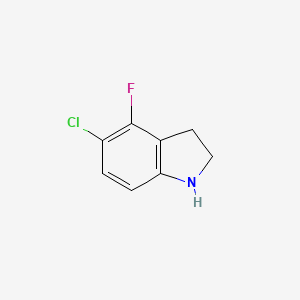
![2H-Indeno[2,1-c]pyridine](/img/structure/B11914554.png)

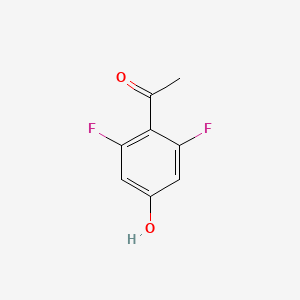
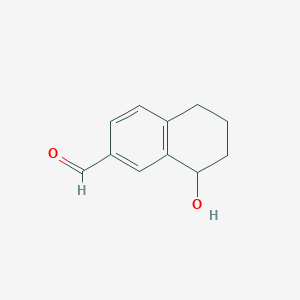
![5-Chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amine](/img/structure/B11914591.png)
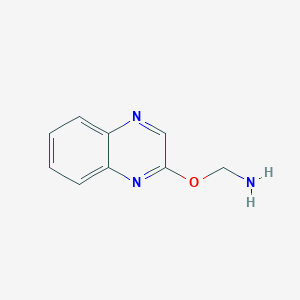
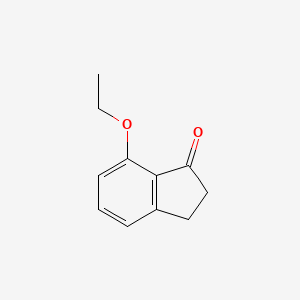
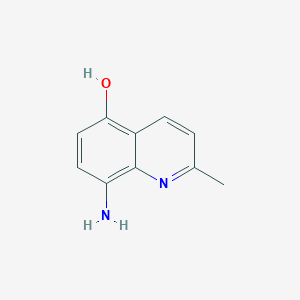
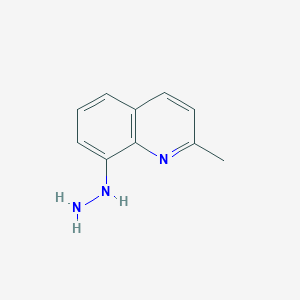


![[1,3]Dioxolo[4,5-f]quinoline](/img/structure/B11914644.png)
